molecular formula C14H14O3S B6641804 3,5-Dimethylphenyl benzenesulfonate

3,5-Dimethylphenyl benzenesulfonate

Cat. No. B6641804
M. Wt: 262.33 g/mol
InChI Key: WZPVLLGMZGPAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylphenyl benzenesulfonate is a chemical compound that is widely used in scientific research as a reagent and intermediate. It is also known as 3,5-Xylyl benzenesulfonate or 3,5-Dimethylbenzenesulfonic acid benzyl ester. This compound has several applications in organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

  • Antibacterial and Enzymatic Activity : N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, closely related to 3,5-Dimethylphenyl benzenesulfonate, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Additionally, some derivatives demonstrate good inhibition of the α-glucosidase enzyme, suggesting potential for diabetes management (Abbasi et al., 2016).

  • Electronic and Photoelectric Materials : A derivative, 3,5-dimethyldiphenylamine, prepared using 3,5-dimethylaniline and benzenesulfonic acid, shows promise as a hole transport material in electronic devices, with good photoelectric performance (Li Xiang-gao, 2007).

  • Catalytic Applications : A sulfonated Schiff base dimethyltin(IV) coordination polymer derived from a related compound has been used as a catalyst in Baeyer–Villiger oxidation, a chemical process important in organic synthesis (Martins et al., 2016).

  • Antimicrobial Agents : Derivatives of benzosiloxaboroles, which can be synthesized using compounds related to 3,5-Dimethylphenyl benzenesulfonate, show high activity against various Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (Pacholak et al., 2021).

  • Chemical Synthesis and Analysis : The synthesis and biological evaluation of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide demonstrate a broad spectrum of biological activities, including antimicrobial properties (Aziz‐ur‐Rehman et al., 2014).

  • Polymer Science : In the field of polymer science, derivatives of 3,5-Dimethylphenyl benzenesulfonate have been used to synthesize various copolymers, indicating their utility in creating new polymeric materials (Vijayanand et al., 2002).

properties

IUPAC Name

(3,5-dimethylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-8-12(2)10-13(9-11)17-18(15,16)14-6-4-3-5-7-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPVLLGMZGPAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenyl benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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